rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride
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Description
Rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₅ClFNO₃ and its molecular weight is 441.92. The purity is usually 95%.
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Biological Activity
rac-trans-4-Defluoro-4-(4-fluorophenyl) Paroxetine Hydrochloride, also known as Paroxetine Related Compound G, is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This compound has garnered interest in pharmaceutical research due to its potential biological activities, specifically in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The chemical structure and properties of this compound are as follows:
Property | Value |
---|---|
Molecular Formula | C25H25ClFNO3 |
Molecular Weight | 441.92 g/mol |
CAS Number | 1217655-87-2 |
LogP | 4.45730 |
PSA (Polar Surface Area) | 39.72000 |
As an SSRI, this compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This action contributes to its antidepressant and anxiolytic effects, similar to its parent compound, paroxetine .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : The compound has been studied for its efficacy in alleviating symptoms of depression. In preclinical studies, it demonstrated significant improvement in behavioral tests indicative of antidepressant activity .
- Anxiolytic Properties : Similar to other SSRIs, this compound has shown potential in reducing anxiety-related behaviors in animal models, suggesting its utility in treating anxiety disorders .
- Serotonin Uptake Inhibition : The compound's ability to inhibit serotonin reuptake was confirmed through various assays, indicating its role as a serotonin uptake inhibitor, which is crucial for its antidepressant effects .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A pharmacological evaluation assessed the compound's impact on serotonin levels in rat models. Results showed a significant increase in serotonin concentrations following administration, correlating with improved mood-related behaviors .
- Study 2 : In a comparative study with standard SSRIs, this compound exhibited comparable efficacy in reducing depressive symptoms in animal models while showing a favorable side effect profile .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H/t20-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDAUDXYHUOFQ-WCRWPNQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217655-87-2 |
Source
|
Record name | 3-((Benzodioxol-5-yloxy)methyl)-4-(4'-fluorobiphenyl-4-yl)piperidine hydrochloride, (3SR,4RS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217655872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4''-FLUOROPHENYL-4'-PHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2N13OH0O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.